molecular formula C23H23N5O4 B3209779 1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1060269-43-3

1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

Cat. No.: B3209779
CAS No.: 1060269-43-3
M. Wt: 433.5 g/mol
InChI Key: UAQFVWYCJOMKGP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) source . BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells source . This mechanism of action makes it a valuable tool compound for researchers investigating B-cell malignancies and autoimmune disorders. Its primary research value lies in its high selectivity and irreversible binding to BTK, which allows for sustained pathway suppression in cellular and in vivo models. Researchers utilize this compound to delineate the specific contributions of BTK signaling in disease pathogenesis, to evaluate the downstream effects of BCR pathway inhibition, and to explore potential therapeutic strategies for conditions like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis source . The compound's structure is designed for optimal potency and pharmacokinetic properties, facilitating its use in preclinical studies aimed at understanding resistance mechanisms and developing next-generation targeted therapies.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-6-15(19-13-28-21(24-19)9-10-22(27-28)32-4)11-18(14)26-23(29)25-17-8-7-16(30-2)12-20(17)31-3/h5-13H,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQFVWYCJOMKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a complex organic compound belonging to the class of urea derivatives. Its unique structural features, including multiple functional groups such as methoxy and imidazo[1,2-b]pyridazine moieties, suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4}, with a molecular weight of 433.5 g/mol. The synthesis typically involves multi-step reactions starting from aryl amines and isocyanates:

  • Formation of Urea Bond : The nucleophilic attack by the amine on the isocyanate forms the urea linkage.
  • Solvents Used : Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The structural arrangement enhances its solubility and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • Activity Against Mycobacterium tuberculosis : Derivatives of imidazo[1,2-b]pyridazines have shown promising results against this pathogen .
  • General Antimicrobial Effects : Other studies suggest that urea derivatives can possess broad-spectrum antimicrobial properties.

Anticancer Activity

The compound's structural features may also contribute to anticancer activity:

  • Mechanism of Action : It is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression.
  • Potential as a Chemotherapeutic Agent : Urea derivatives are being explored in drug development for their potential to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Compound Name Structure Features Biological Activity
This compoundMethoxy and imidazo groupsAntimicrobial, anticancer
3-Methoxy-2-phenylimidazo[1,2-b]pyridazineContains methoxy and phenyl groupsActive against Mycobacterium tuberculosis
Urea derivatives with aromatic substituentsVarious substitutions on urea nitrogenPotential anticancer agents

Mechanistic Studies

Research indicates that the unique structural components of this compound enhance its binding affinity to biological targets. This suggests a mechanism involving receptor modulation or enzyme inhibition, which could be further validated through in vitro and in vivo studies .

Q & A

(Basic) What are the recommended synthetic routes for preparing this urea derivative?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core. Key steps include:

  • Cyclization reactions to construct the heterocyclic rings, using hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or SOCl₂) .
  • Coupling of intermediates : The urea moiety is introduced via reaction of an isocyanate or carbamate with an amine-functionalized aromatic precursor, often catalyzed by triethylamine in solvents like DMF or acetonitrile .
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Microwave-assisted synthesis may optimize reaction time and yield .

(Basic) Which analytical techniques are essential for confirming the structure and purity of the compound?

Answer:

  • Spectroscopic methods :
    • NMR (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and substituent positions.
    • IR spectroscopy to verify urea C=O stretching (~1640–1680 cm⁻¹) and methoxy C-O bonds .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS) .
  • HPLC with UV detection to assess purity (>98% recommended for biological assays) .

(Advanced) How can researchers optimize reaction conditions to improve yield and purity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization .
  • Catalyst optimization : Triethylamine or DMAP improves coupling efficiency in urea formation .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and minimizes side products .
  • In-line monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

(Advanced) What strategies are employed to elucidate the compound's mechanism of action in biological systems?

Answer:

  • Biochemical assays :
    • Enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets .
    • Cellular viability assays (e.g., MTT) to assess cytotoxicity and IC₅₀ values .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on hydrogen bonding with the urea moiety and π-π stacking of aromatic rings .
  • Mutagenesis studies : Validate target interactions by altering key residues in recombinant proteins .

(Advanced) How can structure-activity relationship (SAR) studies enhance bioactivity?

Answer:

  • Substituent variation : Modify methoxy groups (e.g., replace with ethoxy or halogens) to tune lipophilicity and target affinity .
  • Scaffold hopping : Replace the imidazo[1,2-b]pyridazine core with related heterocycles (e.g., pyrazolo[1,5-a]pyridine) to explore selectivity .
  • Pharmacophore mapping : Use X-ray crystallography of ligand-target complexes to identify critical hydrogen bond donors/acceptors .

(Basic) What are the key physicochemical properties affecting experimental handling?

Answer:

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions for in vitro assays .
  • Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres .
  • Melting point : High mp (>200°C) indicates thermal stability during synthesis .

(Advanced) How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Control for experimental variables : Standardize assay conditions (e.g., cell line, serum concentration) to minimize variability .
  • SAR re-evaluation : Test disputed compounds side-by-side to isolate structural determinants of activity .
  • Meta-analysis : Use computational tools (e.g., ChemBL data mining) to identify trends in bioactivity datasets .

(Advanced) What in silico methods predict binding affinity and selectivity for this compound?

Answer:

  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .
  • Pharmacokinetic modeling : Predict ADMET properties using SwissADME or ADMETlab .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

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